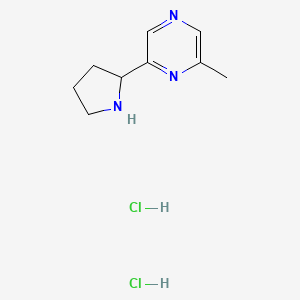

2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride

Descripción general

Descripción

2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3 and a molecular weight of 236.14 g/mol. This compound has gained prominence in recent years due to its varied applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride typically involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide leads to the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride exhibits potential neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly through interactions with adenosine receptors.

Key Findings:

- Adenosine Receptor Modulation: The compound acts as an antagonist at adenosine A2A receptors, which are implicated in various neurological disorders. This antagonism can lead to enhanced cognitive functions and reduced neuroinflammation, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease .

Cancer Therapy

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells.

Case Study:

- Lung Cancer Cells (A549): In vitro studies demonstrated that treatment with this compound increased markers of apoptosis, such as cleaved caspase-3 and PARP. This suggests its potential as an anticancer agent targeting lung cancer.

Pain Management

Preclinical studies have explored the analgesic properties of the compound, particularly in models of neuropathic pain.

Research Insights:

- The modulation of adenosine receptors may contribute to pain relief mechanisms, offering a new avenue for developing analgesics that minimize side effects associated with traditional pain medications .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. Its solubility profile supports effective delivery in vivo, which is crucial for achieving therapeutic efficacy.

| Parameter | Value |

|---|---|

| Solubility | High (aqueous) |

| Bioavailability | Moderate to High |

| Half-life | TBD (To Be Determined) |

Mecanismo De Acción

The exact mechanism of action of 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving kinase inhibition and other biochemical interactions . Further research is needed to elucidate the precise molecular mechanisms.

Comparación Con Compuestos Similares

2-Methylpyrazine: A related compound with similar structural features.

Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, exhibiting various biological activities.

Uniqueness: 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

Overview

2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a pyrazine ring and a pyrrolidine moiety. The biological activity of this compound has been investigated in various studies, revealing its potential applications in pharmacology, particularly in cancer therapy and neuropharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound interacts with several biological targets, influencing various biochemical pathways. The primary mechanisms of action include:

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic systems.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Mechanism | References |

|---|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis | |

| HCT116 (Colon Cancer) | 10.0 | Cell cycle arrest | |

| MDA-MB-231 (Breast) | 15.0 | Inhibition of proliferation |

These results suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Neuropharmacological Effects

In addition to its anticancer activity, this compound has been studied for its neuropharmacological effects. Research indicates that it may enhance cognitive functions and exhibit anxiolytic properties through modulation of neurotransmitter systems.

Case Studies

- Study on Lung Cancer Cells : A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers, suggesting its potential as a therapeutic agent in lung cancer treatment.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve behavioral outcomes in treated subjects.

Propiedades

IUPAC Name |

2-methyl-6-pyrrolidin-2-ylpyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-7-5-10-6-9(12-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPMYTAOHUQBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.